3-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
The synthesis of 3-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-5-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of transition-metal catalysts and photoredox reactions. For instance, the condensation of 1,3-diketones with arylhydrazines can be catalyzed by Nano-ZnO, resulting in a regioselective synthesis of the desired pyrazole derivative . Industrial production methods often employ one-pot multicomponent processes, which are efficient and cost-effective .
Chemical Reactions Analysis
3-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include halogenated pyrazole derivatives and reduced forms of the compound .
Scientific Research Applications
3-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. In biology and medicine, it has been studied for its potential as an antimicrobial, antifungal, anti-inflammatory, and anticancer agent . Additionally, it is used in the development of pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
The mechanism of action of 3-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring allows it to donate and accept hydrogen bonds, facilitating intermolecular interactions. These interactions can influence various biological processes, such as enzyme inhibition and receptor binding . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
3-Amino-N-ethyl-1-methyl-n-phenyl-1H-pyrazole-5-carboxamide can be compared with other pyrazole derivatives, such as 3-Amino-1-methyl-1H-pyrazole and 3(5)-Aminopyrazoles. While these compounds share a similar core structure, they differ in their substituents and biological activities. For example, 3-Amino-1-methyl-1H-pyrazole is primarily used as an intermediate in organic synthesis, whereas 3(5)-Aminopyrazoles are explored for their potential in the synthesis of condensed heterocyclic systems .
Properties
IUPAC Name |
5-amino-N-ethyl-2-methyl-N-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-17(10-7-5-4-6-8-10)13(18)11-9-12(14)15-16(11)2/h4-9H,3H2,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUBGTIUENDOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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